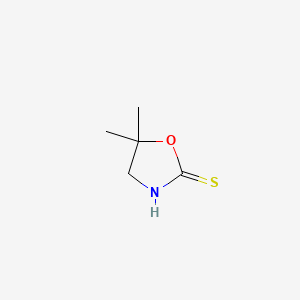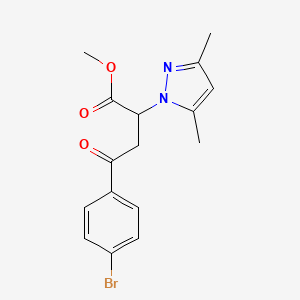
5,5-Dimethyl-1,3-oxazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3-oxazolidine-2-thione is a natural product found in Limnanthes alba, Moringa stenopetala, and Reseda alba with data available.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Reactivity and Applications
Heterocyclic compounds like 1,3-oxazolidine-2-thione have been a focal point in scientific research due to their broad range of applications. Specifically, the reactivity of 1,2,4-triazole-3-thione derivatives, which share similar structural features with 5,5-Dimethyl-1,3-oxazolidine-2-thione, is significant. These compounds exhibit antioxidant and antiradical activities and positively impact biochemical processes, especially in patients exposed to high doses of radiation. The comparison of these compounds with biogenic amino acids such as cysteine, which also has a free SH-group, underscores their importance in biomedical research (А. G. Kaplaushenko, 2019).
Catalysis and Synthetic Methodologies
The synthesis of 1,3-oxazole derivatives is another area where compounds like this compound show great promise. These heterocyclic rings are pivotal in medicinal, pharmaceutical, agrochemical, and material sciences. The continuous development in synthetic methodologies to produce novel 1,3-oxazole derivatives is a testament to their versatility and broad utility. The review of metal-dependent synthetic methodologies for these derivatives underscores the scientific community's effort to explore and harness their potential (S. Shinde et al., 2022).
Enzymatic Inhibition and Biological Activities
Compounds like this compound are also studied for their role as enzyme inhibitors. Pyranoid spirofused sugar derivatives, for example, have shown significant impact as enzymatic inhibitors, especially for carbohydrate processing enzymes. This property is crucial for managing various pathological states. The spirofused structures, including spiroacetals/thioacetals and spiro-oxazinanone, are structurally akin to oxazolidine derivatives, indicating potential in biological activities and as chiral auxiliaries in asymmetric reactions (B. La Ferla & G. D’Orazio, 2020).
Eigenschaften
CAS-Nummer |
3980-52-7 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
5,5-dimethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3-6-4(8)7-5/h3H2,1-2H3,(H,6,8) |
InChI-Schlüssel |
KQFUFUCGYCUHEV-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=S)O1)C |
Kanonische SMILES |
CC1(CNC(=S)O1)C |
Andere CAS-Nummern |
3980-52-7 |
Synonyme |
5,5'-dimethyl-2-thiooxazolidone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226317.png)





![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)

![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1H-Isoindole-1,3(2H)-dione, 5-amino-2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1226338.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)